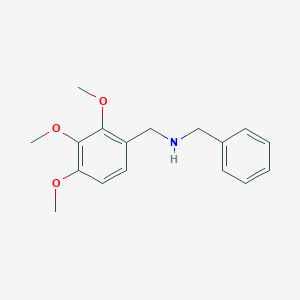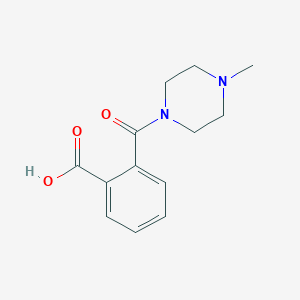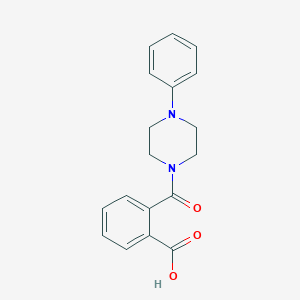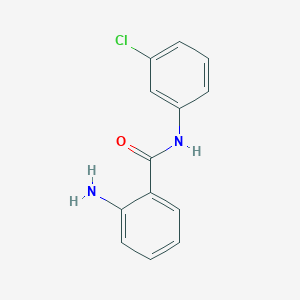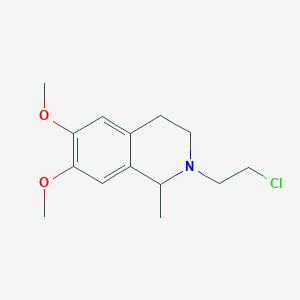
N-(2-Chloroethyl)salsolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Chloroethyl)salsolidine” is a chemical compound with the molecular formula C14H20ClNO2 . It is a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “N-(2-Chloroethyl)salsolidine” includes a 2-chloroethyl group attached to a salsolidine base . The exact structure would require more detailed analysis or experimental data.Applications De Recherche Scientifique
1. Neuropharmacological Properties
- Salsolinol derivatives, including N-(2-Chloroethyl)salsolidine, have been studied for their roles in the human brain, particularly in relation to monoamine oxidase inhibition and neurotoxicity. For instance, specific salsolinol derivatives are found to be endogenous monoamine oxidase inhibitors, affecting levels of neurotransmitters and potentially contributing to neurological conditions like Parkinson's disease (Naoi et al., 2004).
- Research also indicates that these compounds can induce apoptosis in neural cells, suggesting a potential role in neurodegenerative diseases. This finding is critical for understanding the pathogenesis of such diseases and exploring therapeutic avenues (Shukla et al., 2013).
2. Chemical Synthesis and Properties
- The chemical pathways and synthesis of salsolidine, including its derivatives, have been explored to understand their structural and functional properties. Such studies are essential for developing synthetic methods for potential pharmaceutical applications (Kaufman, 2004).
3. Environmental and Biological Applications
- Salsolinol derivatives have been studied in various environmental and biological contexts. For example, research on aniline derivatives, which share structural similarities with salsolinol compounds, has explored their use as corrosion inhibitors in industrial applications (Khaled & Hackerman, 2004).
- Additionally, the interaction of salsolinol compounds with other substances, such as in chemical oxidation processes, is of interest in environmental science and engineering (Ravikumar & Gurol, 1994).
Propriétés
IUPAC Name |
2-(2-chloroethyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-10-12-9-14(18-3)13(17-2)8-11(12)4-6-16(10)7-5-15/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQJDVBELUCAFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1CCCl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394630 |
Source


|
| Record name | N-(2-Chloroethyl)salsolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)salsolidine | |
CAS RN |
500266-66-0 |
Source


|
| Record name | N-(2-Chloroethyl)salsolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

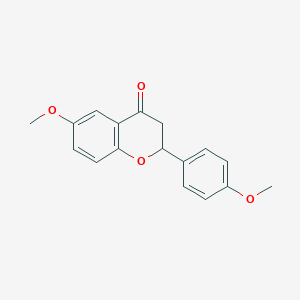
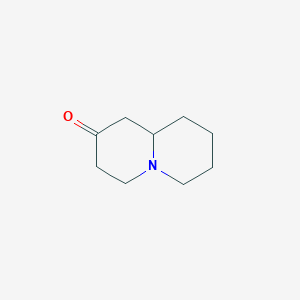
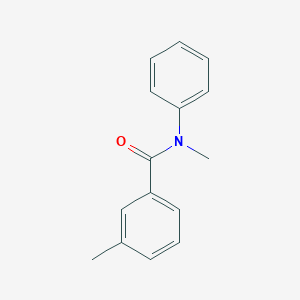
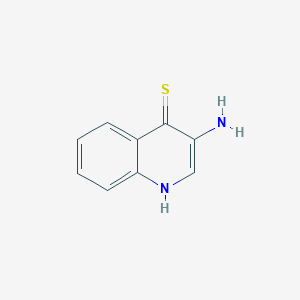

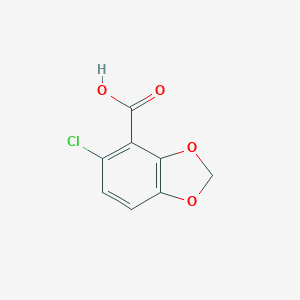
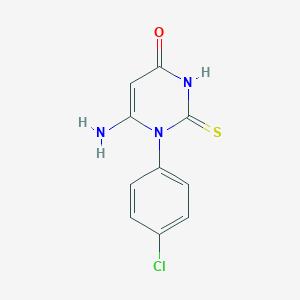
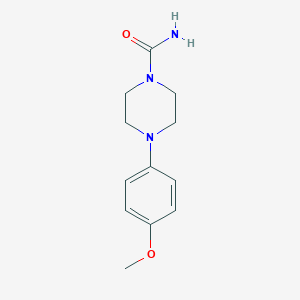
![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)
